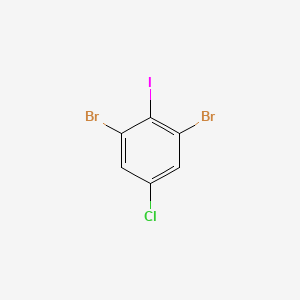

1,3-Dibromo-5-chloro-2-iodobenzene

Übersicht

Beschreibung

1,3-Dibromo-5-chloro-2-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2ClI . It has an average mass of 396.246 Da and a monoisotopic mass of 393.725616 Da .

Synthesis Analysis

The synthesis of 1,3-Dibromo-5-chloro-2-iodobenzene can be achieved through Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows the attachment of various substituents to tailor the chemical structure . Another synthesis method involves reacting 1,3-dibromo-5-chlorobenzene with isopropylmagnesium chloride at -25 degrees Celsius for 16 hours in an inert atmosphere, followed by a reaction with iodine at 20 degrees Celsius for 17 hours .Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-chloro-2-iodobenzene consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound: the bromine atoms are at the 1 and 3 positions, the chlorine atom is at the 5 position, and the iodine atom is at the 2 position .Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

- 1,3-Dibromo-5-chloro-2-iodobenzene acts as an intermediate in the synthesis of various organic compounds. For example, Diemer et al. (2011) described its role in the synthesis of 1,2-Dibromobenzenes, which are precursors for reactions based on benzynes formation (Diemer, Leroux, & Colobert, 2011).

Vibrational Spectroscopy Studies

- The compound has been studied using FTIR and Raman spectroscopy. Ilango et al. (2008) conducted normal coordinate calculations on 2-chloro-1,3-dibromo-5-fluorobenzene, a closely related compound, to understand its in-plane and out-of-plane vibrations (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Crystal Structure Prediction

- Research on predicting crystal structures of molecules like 1,3-dibromo-2-chloro-5-fluorobenzene has been done. Misquitta et al. (2008) used first principles and SAPT(DFT) interaction energy calculations to predict the crystal structure of C6Br2ClFH2, which includes this molecule (Misquitta, Welch, Stone, & Price, 2008).

Organic Reaction Mechanisms

- The compound is used to understand organic reaction mechanisms. For instance, Garve et al. (2014) studied the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride (Garve, Barkawitz, Jones, & Werz, 2014).

Intermolecular Interactions Studies

- Bosch et al. (2022) investigated the intermolecular interactions in the structures of halogenated benzenes, including 1,3-dibromo-5-nitrobenzene, which shares structural similarities with 1,3-Dibromo-5-chloro-2-iodobenzene (Bosch, Bowling, & Speetzen, 2022).

Electrochemical Studies

- Prasad and Sangaranarayanan (2004) explored the electrochemical reductive cleavage of carbon–iodine bonds in 5-bromo-1,3-dichloro-2-iodobenzene, providing insights into the electrochemistry of such halogenated compounds (Prasad & Sangaranarayanan, 2004).

Phase Transition Studies

- The compound is used in studies investigating phase transitions. For example, Oonk et al. (2000) provided data on the vapor pressures and lattice energies of halogenated benzenes, aiding in understanding the physical properties of these compounds (Oonk, Genderen, Blok, & Linde, 2000).

Molecular Interaction Research

- Akpinar et al. (2014) used a similar compound, 1,3-Bis(4′,4′,5′,5′-tetramethyl-4′,5′-dihydro-1′H-imidazol-2′-yl-1′-oxyl)-5-iodobenzene, to study molecular interactions and chain formation in crystals (Akpinar, Schlueter, & Lahti, 2014).

Halogen Bonding Research

- The compound's structural analogs have been used to investigate halogen bonding. Schmidbaur et al. (2004) explored the crystal and molecular structures of halogen-substituted benzenes, contributing to the understanding of halogen bonding phenomena (Schmidbaur, Minge, & Nogai, 2004).

Catalysis Research

- In catalysis research, 1,3-Dibromo-5-chloro-2-iodobenzene and its derivatives are investigated for their role in various catalytic reactions. Zhou and He (2011) reported the use of iodobenzene as a catalyst in the bromination of aromatic compounds, demonstrating the compound's utility in catalytic processes (Zhou & He, 2011).

Safety And Hazards

While specific safety and hazard information for 1,3-Dibromo-5-chloro-2-iodobenzene is not available in the search results, general precautions should be taken while handling it. These include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

1,3-dibromo-5-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVPWFNVEFAMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659333 | |

| Record name | 1,3-Dibromo-5-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-chloro-2-iodobenzene | |

CAS RN |

81067-46-1 | |

| Record name | 1,3-Dibromo-5-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)

![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)

![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)

![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)